molecular formula C9H10O3 B363916 2',4'-Dihydroxypropiophenone CAS No. 5792-36-9

2',4'-Dihydroxypropiophenone

Cat. No.: B363916
CAS No.: 5792-36-9
M. Wt: 166.17g/mol
InChI Key: LLBBBYLDTDJMNU-UHFFFAOYSA-N
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Description

2’,4’-Dihydroxypropiophenone is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a propiophenone moiety. This compound is known for its light yellow crystalline appearance and is used in various chemical and industrial applications .

Scientific Research Applications

2’,4’-Dihydroxypropiophenone has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

According to the safety data sheet, 2’,4’-Dihydroxypropiophenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,4’-Dihydroxypropiophenone can be synthesized through several methods:

Industrial Production Methods: Industrial production of 2’,4’-Dihydroxypropiophenone typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of catalysts like zinc chloride and boron trifluoride is common to enhance reaction efficiency .

Chemical Reactions Analysis

2’,4’-Dihydroxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2’,4’-Dihydroxypropiophenone can be compared with other similar compounds such as:

Uniqueness: 2’,4’-Dihydroxypropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBBBYLDTDJMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206630
Record name 2',4'-Dihydroxypropiophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5792-36-9
Record name 2′,4′-Dihydroxypropiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5792-36-9
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Record name 2',4'-Dihydroxypropiophenone
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Record name 5792-36-9
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Record name 2',4'-Dihydroxypropiophenone
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Record name 2',4'-dihydroxypropiophenone
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Record name 2′,4′-Dihydroxypropiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2',4'-Dihydroxypropiophenone in material science?

A: this compound exhibits versatility as a building block for polymeric materials. Research shows its ability to form copolymers with compounds like 1,3-propanediol through polycondensation reactions. [] This copolymerization allows for the development of materials with tunable properties, making them potentially suitable for various applications. For instance, the resulting copolymers have shown promise in ion exchange applications, highlighting their potential in areas like water purification or metal extraction. []

Q2: Can you explain the significance of the dielectric properties of this compound?

A: Studies investigating the dielectric properties of this compound have provided insights into its molecular behavior and interactions in solution. [] Researchers have measured its dielectric constants and losses at microwave frequencies, along with static dielectric constants and refractive indices in dilute solutions. These measurements, conducted in 1,4-dioxane, allowed the calculation of crucial parameters like dielectric relaxation times, dipole moments, and activation energies. [] The findings revealed comparatively higher relaxation times, indicating potential intermolecular hydrogen bonding between the compound and the solvent molecules. [] Such insights into molecular interactions are crucial for understanding the compound's behavior in various chemical and biological environments.

Q3: What insights do we have about the thermal stability of this compound-based materials?

A: Thermal stability is a critical factor in material science. Studies employing Thermogravimetric Analysis (TGA) have been conducted on this compound-based materials. [, ] These studies provide valuable information about the thermal degradation behavior of the compound and its copolymers. Understanding the decomposition kinetics and activation energies associated with these materials is crucial for determining their suitability for applications involving elevated temperatures.

Q4: Are there any studies on the coordination chemistry of this compound?

A: Yes, research has explored the coordination chemistry of this compound, particularly its ability to act as a ligand for metal ions. [] Studies have investigated its complexation with various transition metal ions like Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). [] By employing techniques like diffuse reflectance and vibrational spectroscopy, alongside magnetic measurements, researchers have characterized the resulting polymeric chelates. These studies provide insights into the coordination geometries and properties of these complexes, which can be further explored for potential applications in catalysis or materials science.

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